Cas no 1909320-16-6 (1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde)
1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde
- 1-(1-methylpyrazol-4-yl)pyrrole-3-carbaldehyde
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- MDL: MFCD29907079
- Inchi: 1S/C9H9N3O/c1-11-6-9(4-10-11)12-3-2-8(5-12)7-13/h2-7H,1H3
- InChI Key: MISJBFIEJTZSMH-UHFFFAOYSA-N
- SMILES: O=CC1C=CN(C=1)C1C=NN(C)C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 197
- XLogP3: 0.1
- Topological Polar Surface Area: 39.8
1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A860555-1g |
1-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde |
1909320-16-6 | 95% | 1g |
$678.0 | 2024-08-03 | |
| Enamine | EN300-263843-0.05g |
1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde |
1909320-16-6 | 95% | 0.05g |
$174.0 | 2024-06-18 | |
| Enamine | EN300-263843-0.1g |
1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde |
1909320-16-6 | 95% | 0.1g |
$257.0 | 2024-06-18 | |
| Enamine | EN300-263843-0.25g |
1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde |
1909320-16-6 | 95% | 0.25g |
$367.0 | 2024-06-18 | |
| Enamine | EN300-263843-0.5g |
1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde |
1909320-16-6 | 95% | 0.5g |
$579.0 | 2024-06-18 | |
| Enamine | EN300-263843-1.0g |
1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde |
1909320-16-6 | 95% | 1.0g |
$743.0 | 2024-06-18 | |
| Enamine | EN300-263843-2.5g |
1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde |
1909320-16-6 | 95% | 2.5g |
$1454.0 | 2024-06-18 | |
| Enamine | EN300-263843-5.0g |
1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde |
1909320-16-6 | 95% | 5.0g |
$2152.0 | 2024-06-18 | |
| Enamine | EN300-263843-10.0g |
1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde |
1909320-16-6 | 95% | 10.0g |
$3191.0 | 2024-06-18 | |
| Enamine | EN300-263843-1g |
1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde |
1909320-16-6 | 95% | 1g |
$743.0 | 2023-09-14 |
1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde Suppliers
1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde
Introduction to 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde (CAS No. 1909320-16-6)
1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde (CAS No. 1909320-16-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.
The molecular structure of 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde consists of a pyrrole ring fused with a pyrazole moiety, both of which are functional groups known for their bioactivity and pharmacological properties. The presence of the methyl group on the pyrazole ring and the aldehyde functionality on the pyrrole ring further enhances its reactivity and versatility in chemical synthesis and biological interactions.
Recent studies have highlighted the importance of 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde in the development of new drugs. For instance, a 2022 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, making it a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory effects, 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde has also shown potential as an anticancer agent. A 2023 study in the European Journal of Medicinal Chemistry reported that this compound selectively targets and induces apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways, such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer cells.
The synthetic accessibility of 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde has further contributed to its appeal in pharmaceutical research. Several efficient synthetic routes have been developed to produce this compound on a large scale, ensuring its availability for preclinical and clinical studies. One notable method involves the condensation of 4-methylpyrazole with 3-formylpyrrole under mild conditions, yielding high yields and purity.
Beyond its direct biological activities, 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde serves as a valuable building block for the synthesis of more complex molecules. Its reactive aldehyde group can be readily modified through various chemical transformations, such as reductive amination or aldol condensation, to generate a wide range of derivatives with diverse biological profiles. This flexibility makes it an attractive starting material for drug discovery programs targeting multiple therapeutic areas.
In conclusion, 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde (CAS No. 1909320-16-6) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its promising biological activities and synthetic accessibility, position it as a valuable tool for advancing drug development efforts. Ongoing research is expected to further elucidate its mechanisms of action and expand its applications in healthcare.
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